molecular formula C32H48N6O9 B12102667 Boc-glu-lys-lys-mca

Boc-glu-lys-lys-mca

Cat. No.: B12102667
M. Wt: 660.8 g/mol
InChI Key: BRCAWRCEROGSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-glu-lys-lys-mca involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a t-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions ensures high yield and purity. The final product is typically lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Boc-glu-lys-lys-mca primarily undergoes hydrolysis reactions catalyzed by plasmin. The enzyme cleaves the lysyl-MCA bond, releasing the fluorescent 4-methylcoumaryl-7-amide (MCA) moiety .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered aqueous solution at physiological pH (around 7.4). Plasmin or other proteolytic enzymes are added to catalyze the reaction. The reaction can be monitored using fluorescence spectroscopy, with excitation at 360 nm and emission at 460 nm .

Major Products

The major product of the hydrolysis reaction is 4-methylcoumaryl-7-amide (MCA), which is highly fluorescent and can be easily detected and quantified .

Mechanism of Action

Boc-glu-lys-lys-mca exerts its effects through its interaction with plasmin. The enzyme specifically recognizes and cleaves the lysyl-MCA bond in the substrate, releasing the fluorescent MCA moiety. This reaction is highly specific and does not significantly interact with other proteases such as thrombin, Factor Xa, or kallikrein . The fluorescence generated by the released MCA can be quantitatively measured, providing a direct readout of plasmin activity .

Properties

IUPAC Name

5-[[6-amino-1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N6O9/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)35-28(42)22(9-5-7-15-33)36-29(43)23(10-6-8-16-34)37-30(44)24(13-14-26(39)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24H,5-10,13-16,33-34H2,1-4H3,(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,39,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCAWRCEROGSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N6O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.